p-Isopropylbenzaldehyde semicarbazone p-Isopropylbenzaldehyde semicarbazone
Brand Name: Vulcanchem
CAS No.: 950-07-2
VCID: VC13282514
InChI: InChI=1S/C11H15N3O/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7+
SMILES: CC(C)C1=CC=C(C=C1)C=NNC(=O)N
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

p-Isopropylbenzaldehyde semicarbazone

CAS No.: 950-07-2

Cat. No.: VC13282514

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

p-Isopropylbenzaldehyde semicarbazone - 950-07-2

Specification

CAS No. 950-07-2
Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name [(E)-(4-propan-2-ylphenyl)methylideneamino]urea
Standard InChI InChI=1S/C11H15N3O/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7+
Standard InChI Key GUYURJHCOAZNNL-NTUHNPAUSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)/C=N/NC(=O)N
SMILES CC(C)C1=CC=C(C=C1)C=NNC(=O)N
Canonical SMILES CC(C)C1=CC=C(C=C1)C=NNC(=O)N

Introduction

Chemical Identity and Structural Properties

p-Isopropylbenzaldehyde semicarbazone belongs to the class of Schiff bases, characterized by the presence of a hydrazinecarboxamide group (-NH-C(=O)-NH₂) linked to an aromatic aldehyde. Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol . The IUPAC name, [(E)-(4-propan-2-ylphenyl)methylideneamino]urea, reflects its stereochemical configuration, where the isopropyl group occupies the para position on the benzaldehyde ring .

Spectroscopic and Crystallographic Data

The compound’s structure has been confirmed through multiple analytical techniques:

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1582 cm⁻¹ (C=N stretch) and 805 cm⁻¹ (C=S stretch in thiosemicarbazone analogs) confirm imine bond formation .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 7.39–7.49 ppm correspond to aromatic protons, while the imine proton (HC=N) resonates at δ 8.13 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 205.26 aligns with the theoretical molecular weight.

Table 1: Physicochemical Properties of p-Isopropylbenzaldehyde Semicarbazone

PropertyValue
CAS No.950-07-2
Molecular FormulaC₁₁H₁₅N₃O
Molecular Weight205.26 g/mol
IUPAC Name[(E)-(4-propan-2-ylphenyl)methylideneamino]urea
Melting Point204–205°C (decomposes)
SolubilityEthanol, DMSO, Methanol

Synthesis and Reaction Mechanisms

The synthesis involves a condensation reaction between p-isopropylbenzaldehyde and semicarbazide hydrochloride under acidic conditions. A typical protocol involves:

  • Dissolving p-isopropylbenzaldehyde (0.1 mol) in ethanol.

  • Adding semicarbazide hydrochloride (0.1 mol) and sodium acetate (0.2 mol) as a catalyst.

  • Refluxing the mixture at 80°C for 3–4 hours to form the semicarbazone derivative .

The reaction proceeds via nucleophilic attack of the semicarbazide’s amino group on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine (C=N) bond.

Metal Complexation and Coordination Chemistry

p-Isopropylbenzaldehyde semicarbazone acts as a bidentate ligand, coordinating through the imine nitrogen and carbonyl oxygen. Studies report complexes with Mn(II), Fe(III), and Pd(II) ions, which exhibit enhanced bioactivity compared to the free ligand .

Synthesis of Metal Complexes

Example: [Mn(L1)₂Cl₂] Synthesis :

  • MnCl₂·4H₂O (0.002 mol) is dissolved in methanol.

  • A methanolic solution of p-isopropylbenzaldehyde semicarbazone (0.004 mol) is added dropwise.

  • The mixture is refluxed for 3 hours, yielding a white precipitate.

  • The product is filtered, washed with methanol, and dried under vacuum.

Table 2: Selected Metal Complexes and Their Properties

ComplexMetal IonGeometryBiological Activity
[Mn(L1)₂Cl₂]Mn(II)OctahedralModerate antimicrobial
[Fe(L1)₂Cl₂]Fe(III)OctahedralHigh antioxidant
[Pd(L3)₂]Pd(II)Square planarCytotoxic (IC₅₀ = 12 μM)

Industrial and Research Applications

Beyond pharmacology, p-isopropylbenzaldehyde semicarbazone serves as:

  • Catalyst Precursor: Palladium complexes catalyze Suzuki-Miyaura cross-coupling reactions with 90% yield .

  • Sensor Material: Copper complexes fluoresce at 450 nm, enabling detection of nitroaromatic explosives .

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